2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI)
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Overview
Description
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The structure includes a carboxylic acid ester group, an ethoxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors, such as 1,3-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced via esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Ethoxy and Methyl Group Addition: The ethoxy and methyl groups can be added through alkylation reactions, where appropriate alkyl halides react with the pyran ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts: Acid or base catalysts are often used to enhance reaction rates and yields.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It can modulate various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI): can be compared with other pyran derivatives, such as:
2H-Pyran-4-carboxylic acid: Lacks the ethoxy and methyl ester groups, making it less hydrophobic.
2H-Pyran-4-carboxylic acid, ethyl ester: Similar but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
2H-Pyran-4-carboxylic acid, 3,4-dihydro-6-methyl-:
The unique combination of functional groups in 2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
112842-07-6 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.234 |
IUPAC Name |
methyl 2-ethoxy-6-methyl-3,4-dihydro-2H-pyran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-8(10(11)12-3)5-7(2)14-9/h5,8-9H,4,6H2,1-3H3 |
InChI Key |
MKWGOLLMLHJMQK-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=C(O1)C)C(=O)OC |
Synonyms |
2H-Pyran-4-carboxylicacid,2-ethoxy-3,4-dihydro-6-methyl-,methylester(6CI) |
Origin of Product |
United States |
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